2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indolizine core with various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and aldehydes.
Functional Group Introduction:
Final Coupling: The final step involves coupling the indolizine core with the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, indolizine derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethylphenyl)indolizine-1-carboxamide
- 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethylbenzoyl)pyrrole-1-carboxamide
Uniqueness
The uniqueness of 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide lies in its specific combination of functional groups and the indolizine core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-4-16-8-10-17(11-9-16)25(30)24-23(27)22(20-7-5-6-14-29(20)24)26(31)28-19-13-12-18(32-2)15-21(19)33-3/h5-15H,4,27H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMFPJJLVGHKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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